Igmesine hydrochloride
CAS No.: 130152-35-1
Cat. No.: VC21084383
Molecular Formula: C23H30ClN
Molecular Weight: 355.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130152-35-1 |
|---|---|
| Molecular Formula | C23H30ClN |
| Molecular Weight | 355.9 g/mol |
| IUPAC Name | (E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; |
| Standard InChI Key | SCHQQPAJNUHKSV-RSGUCCNWSA-N |
| Isomeric SMILES | CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl |
| SMILES | CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl |
| Canonical SMILES | CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl |
Introduction
Chemical Properties and Structure
Igmesine hydrochloride, also referred to as JO-1784 in some scientific literature, is chemically identified as (R)-(+)-N-Cyclopropylmethyl-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propenyl)benzenemethanamine hydrochloride . This compound possesses a defined molecular structure with the chemical formula C23H30ClN and a molecular weight of 355.94 g/mol .
The compound features several key structural elements that contribute to its pharmacological activity:
-
A cyclopropylmethyl group attached to a nitrogen atom
-
An ethyl substituent
-
A methyl group on the nitrogen
-
A phenyl-2-propenyl group
-
The hydrochloride salt form enhancing stability and solubility
The stereochemistry of Igmesine hydrochloride is significant, with the R-(+) configuration showing greater biological activity than other isomers. This stereoselectivity plays a crucial role in its receptor binding affinity and downstream effects.
Pharmacological Profile
Igmesine hydrochloride demonstrates a highly selective binding profile, particularly toward sigma receptors. Research has established the following pharmacological characteristics:
| Property | Value | Reference |
|---|---|---|
| Sigma-1 receptor binding affinity (KD) | 19.1 nM | |
| Sigma-2 receptor activity (IC50) | >1000 nM | |
| NMDA-induced cGMP increase inhibition (IC50) | ~100 nM | |
| Purity (commercial preparations) | ≥98% |
This selective binding profile distinguishes Igmesine hydrochloride from many other neurologically active compounds that often exhibit broader receptor interactions . The high affinity for sigma-1 receptors combined with minimal activity at sigma-2 receptors makes it a valuable tool for investigating sigma-1 receptor-mediated processes.
Additionally, Igmesine hydrochloride weakly inhibits brain serotonin (5-HT) uptake in vitro, suggesting a potential multifaceted mechanism that may contribute to its antidepressant effects .
Mechanism of Action
The primary mechanism of action for Igmesine hydrochloride centers on its interaction with sigma-1 receptors, which are intracellular chaperone proteins primarily located in the endoplasmic reticulum.
Upon binding to sigma-1 receptors, Igmesine hydrochloride:
-
Triggers a cascade of cellular signaling events
-
Inhibits NMDA-induced increases in cyclic guanosine monophosphate (cGMP) in a concentration-dependent manner
-
Modulates calcium mobilization
-
Potentially influences the release and reuptake of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine
These mechanisms collectively contribute to the compound's observed neuroprotective and antidepressant effects. The inhibition of NMDA receptor activity in particular may play a significant role in its neuroprotective properties, as excessive NMDA receptor activation is associated with excitotoxicity and neuronal damage .
Neuroprotective Properties
One of the most promising aspects of Igmesine hydrochloride is its neuroprotective potential. Studies in animal models have demonstrated several protective effects:
Ischemic Protection
In the gerbil model of global cerebral ischemia, Igmesine hydrochloride demonstrated significant neuroprotective effects . The research conducted by O'Neill et al. showed that the compound can reduce neuronal death and improve functional recovery following ischemic events .
Neurotoxin Protection
Experimental evidence suggests that Igmesine hydrochloride can protect neurons from damage caused by various neurotoxins . This protective effect may be mediated through sigma-1 receptor activation, which has been shown to enhance cellular resilience to various forms of stress.
Cellular Mechanisms
The neuroprotective effects of Igmesine hydrochloride appear to involve:
-
Reduction in oxidative stress
-
Modulation of calcium homeostasis
-
Inhibition of pro-apoptotic pathways
-
Enhancement of cellular survival mechanisms
These properties position Igmesine hydrochloride as a potential therapeutic agent for conditions involving neurodegeneration or acute neuronal injury.
Antidepressant Effects
Research has identified Igmesine hydrochloride as having significant antidepressant potential. Its neuropharmacological profile suggests it may address depression through mechanisms distinct from conventional antidepressants .
Preclinical Evidence
The antidepressant effects of Igmesine hydrochloride have been documented in various animal models of depression . Research by Akunne et al. characterized the neuropharmacological profile of Igmesine as a potential antidepressant, finding positive results in behavioral models predictive of antidepressant activity .
Mechanisms Underlying Antidepressant Effects
Several mechanisms may contribute to the antidepressant properties of Igmesine hydrochloride:
-
Modulation of monoamine neurotransmitters (serotonin, dopamine, and norepinephrine)
-
Inhibition of NMDA receptor activity
-
Sigma-1 receptor-mediated effects on neuroplasticity
-
Potential anti-inflammatory effects in neural tissues
The compound's interaction with multiple systems may offer advantages over single-mechanism antidepressants, potentially addressing treatment-resistant depression.
Comparative Analysis
When compared to other compounds targeting sigma receptors, Igmesine hydrochloride shows distinct characteristics:
| Compound | Target Receptor | Binding Affinity | Additional Effects |
|---|---|---|---|
| Igmesine hydrochloride | Sigma-1 (selective) | KD = 19.1 nM | Weak 5-HT uptake inhibition, NMDA antagonism |
| Fluoxetine | Serotonin transporter primary, Sigma receptors secondary | Lower sigma affinity | Strong 5-HT reuptake inhibition |
| Desipramine | Norepinephrine transporter primary | Lower sigma affinity | Calcium mobilization similar to Igmesine |
This comparative analysis positions Igmesine hydrochloride as having a more selective binding profile for sigma-1 receptors compared to other compounds that interact with these receptors, making it valuable for studying sigma-1 specific effects.
Research Applications
Igmesine hydrochloride has proven valuable in various research applications:
Neurodegenerative Disease Models
The compound has been utilized to investigate potential therapeutic approaches for neurodegenerative conditions:
-
Alzheimer's disease models: Investigating neuroprotection against amyloid beta toxicity
-
Parkinson's disease models: Examining potential dopaminergic neuroprotection
-
Stroke models: Studying post-ischemic neuronal survival and recovery
Psychiatric Research
Igmesine hydrochloride serves as an important tool in researching:
-
Depression mechanisms and novel treatment approaches
-
Anxiety disorders
-
Stress-related conditions
Cognitive Function Studies
Research applications extend to investigating:
-
Memory enhancement
-
Learning processes
-
Neuroprotection in cognitive decline
Clinical Development
Limited information is available regarding the clinical development of Igmesine hydrochloride, though its pharmacological profile suggests potential therapeutic applications. Research indicates it has been investigated for potential use in:
-
Major depressive disorder
-
Neuroprotection following stroke or traumatic brain injury
-
Neurodegenerative conditions including Alzheimer's disease
-
Cognitive enhancement
Future clinical investigations will be necessary to fully evaluate its therapeutic potential in human subjects.
Future Perspectives
The unique pharmacological profile of Igmesine hydrochloride suggests several promising directions for future research:
-
Further elucidation of its neuroprotective mechanisms in various disease models
-
Investigation of potential synergistic effects when combined with other therapeutic agents
-
Development of analogues with improved pharmacokinetic properties
-
Exploration of additional therapeutic applications beyond depression and neuroprotection
-
Detailed studies of long-term efficacy and safety profiles
The selective sigma-1 receptor activity of Igmesine hydrochloride positions it as a valuable compound for both basic research into sigma receptor function and potential therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume